molecular formula C21H22N4O2S B2782706 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-13-9

2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2782706
CAS RN: 627048-13-9
M. Wt: 394.49
InChI Key: WEEJEADAYPXFQV-UHFFFAOYSA-N
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Description

2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study synthesized quinoline-containing fused heterocyclic compounds with a 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine core. These derivatives exhibited excellent activities against both Gram-negative and Gram-positive bacteria, with minimal inhibitory concentrations (MIC) below 4.5 μg/mL. Some compounds were particularly active against S. aureus and E. coli .

EGFR and HER2 Inhibition

While not directly studied for this compound, related quinazoline derivatives containing a pyridine fragment have been evaluated for their EGFR and HER2 inhibitory activity . These receptors play crucial roles in cancer progression, and inhibition can be therapeutically relevant .

Imidazole Moiety and Biological Activities

The compound contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazoles have diverse biological activities, including antifungal, antibacterial, analgesic, anti-inflammatory, and antiviral properties. Although this specific compound hasn’t been studied extensively, its imidazole component may contribute to its bioactivity .

DNA Gyrase and Topoisomerase IV Inhibition

Quinolines are known as topoisomerase II (DNA gyrase) and topoisomerase IV inhibitors . These enzymes are crucial for DNA replication, transcription, and recombination in bacterial cells. The compound’s quinoline fragment may interfere with these processes, making it relevant for antimicrobial drug development .

1,2,4-Triazole Derivatives and Medical Applications

The 1,2,4-triazole nucleus found in this compound has been incorporated into various therapeutically interesting molecules. Triazole derivatives exhibit activities such as antifungal, antibacterial, antitubercular, and anti-inflammatory effects. While this compound’s specific triazole functionality needs further investigation, it aligns with the broader potential of triazole-based drugs .

Synthesis and Structure

The compound’s synthesis involves a carbohydrazide precursor and monosaccharides (xylose and/or glucose). The resulting structure features a hexahydropyrimido[4,5-b]quinoline core, which combines quinoline and pyrimidine moieties .

properties

IUPAC Name

8,8-dimethyl-2-prop-2-enylsulfanyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-8-28-20-24-18-17(19(27)25-20)15(12-6-5-7-22-11-12)16-13(23-18)9-21(2,3)10-14(16)26/h4-7,11,15H,1,8-10H2,2-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEJEADAYPXFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CN=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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